molecular formula C11H13BrO4 B13927215 5-Bromo-2-(methoxymethoxy)benzyl acetate

5-Bromo-2-(methoxymethoxy)benzyl acetate

Katalognummer: B13927215
Molekulargewicht: 289.12 g/mol
InChI-Schlüssel: SNXTYQBNYMGQAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(methoxymethoxy)benzyl acetate is an organic compound with the molecular formula C11H13BrO4. It is a derivative of benzyl acetate, where the benzyl group is substituted with a bromine atom and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methoxymethoxy)benzyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(methoxymethoxy)benzyl acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxymethoxy group can be oxidized under specific conditions.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.

Major Products

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(methoxymethoxy)benzyl acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(methoxymethoxy)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and methoxymethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-methoxybenzyl alcohol
  • 5-Bromo-2-(methoxymethoxy)benzaldehyde
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

5-Bromo-2-(methoxymethoxy)benzyl acetate is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzyl acetate framework. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Eigenschaften

Molekularformel

C11H13BrO4

Molekulargewicht

289.12 g/mol

IUPAC-Name

[5-bromo-2-(methoxymethoxy)phenyl]methyl acetate

InChI

InChI=1S/C11H13BrO4/c1-8(13)15-6-9-5-10(12)3-4-11(9)16-7-14-2/h3-5H,6-7H2,1-2H3

InChI-Schlüssel

SNXTYQBNYMGQAF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1=C(C=CC(=C1)Br)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.